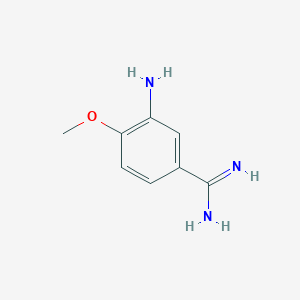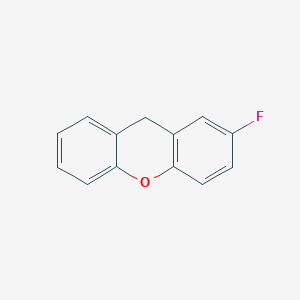![molecular formula C18H19ClO2S B12521716 Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- CAS No. 666714-52-9](/img/structure/B12521716.png)
Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- is a complex organic compound characterized by a benzene ring substituted with a methoxy group, a chlorinated cyclopropyl group, and a phenylsulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts alkylation of benzene derivatives, followed by cyclopropanation and sulfoxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The chlorine atom in the cyclopropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of strong bases or nucleophiles, such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfinyl group yields a sulfone, while reduction can produce a thioether.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- exerts its effects involves interactions with specific molecular targets. The phenylsulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-2-ethyl-: A simpler benzene derivative with a chloroethyl group.
Benzene, 1-chloro-2-(chloromethyl)-: Contains a chloromethyl group instead of the cyclopropyl group.
Benzene, 1-chloro-2-(phenylsulfinyl)-: Lacks the methoxy group and cyclopropyl group.
Uniqueness
Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group, chlorinated cyclopropyl group, and phenylsulfinyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
666714-52-9 |
|---|---|
Molekularformel |
C18H19ClO2S |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
1-[2-[2-(benzenesulfinyl)-2-chlorocyclopropyl]ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H19ClO2S/c1-21-16-11-8-14(9-12-16)7-10-15-13-18(15,19)22(20)17-5-3-2-4-6-17/h2-6,8-9,11-12,15H,7,10,13H2,1H3 |
InChI-Schlüssel |
RPSVXMRTXBCYJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2CC2(S(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)

![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)


![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid](/img/structure/B12521663.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)

![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)


